

# The Pharmacokinetics and Pharmacodynamics of Imipenem: A Technical Guide for Research Models

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## Compound of Interest

Compound Name: *Imipenem*

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An in-depth guide for researchers, scientists, and drug development professionals on the pharmacokinetic and pharmacodynamic properties of **imipenem** observed in preclinical research models.

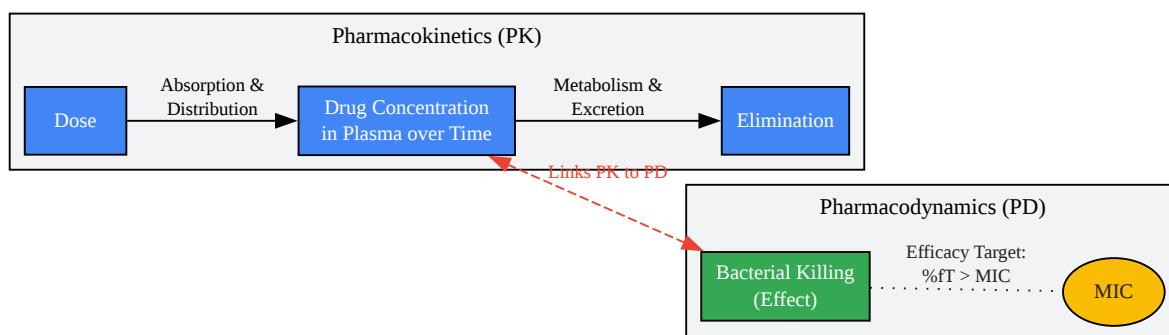
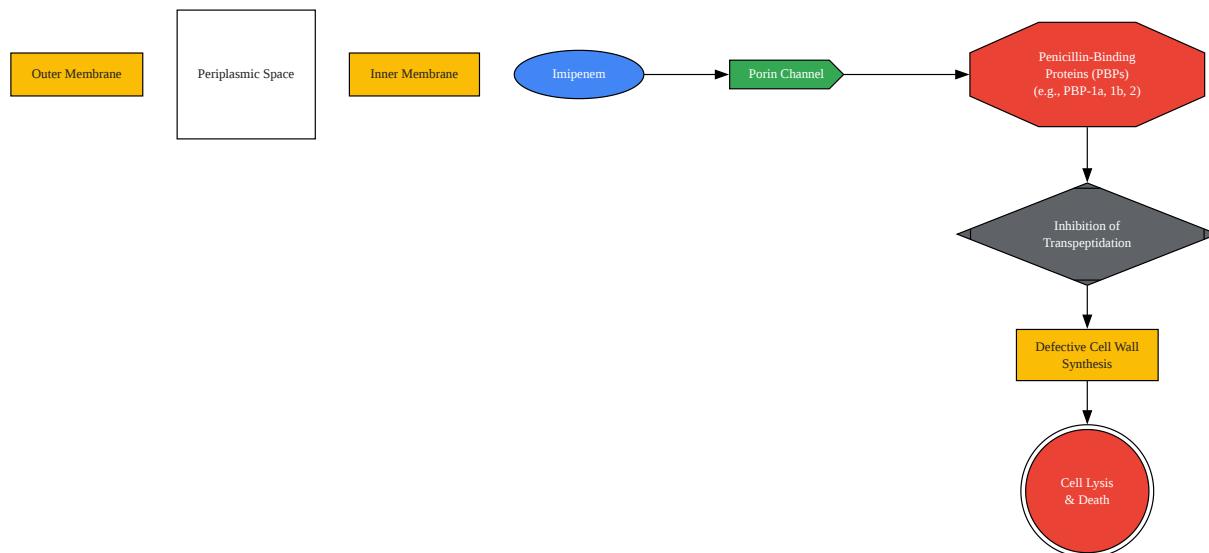
## Introduction

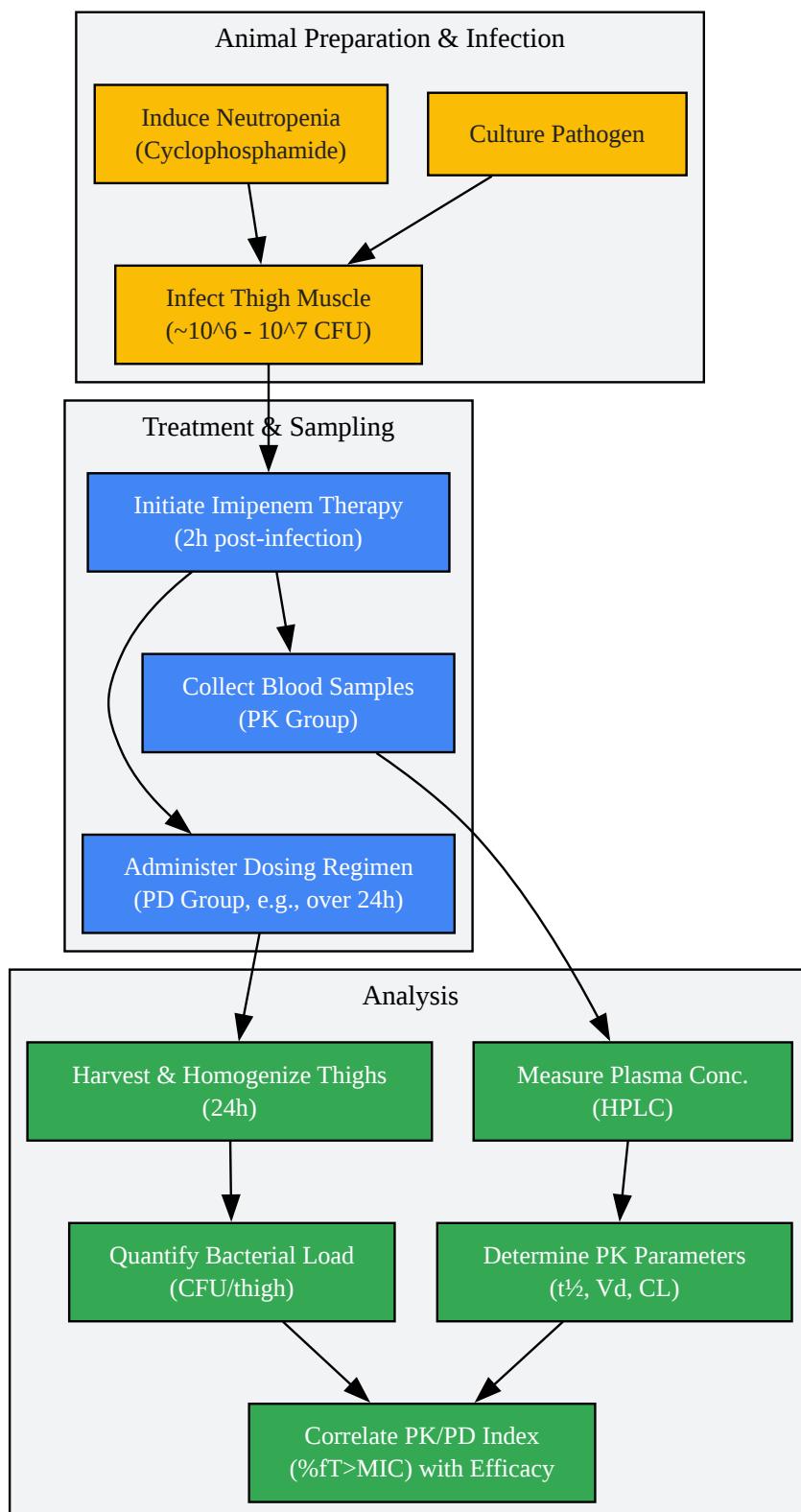
**Imipenem** is a broad-spectrum  $\beta$ -lactam antibiotic belonging to the carbapenem class.<sup>[1]</sup> It is a semisynthetic derivative of thienamycin, a natural product of *Streptomyces cattleya*. Known for its wide range of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, **imipenem** is a critical tool in treating severe and multidrug-resistant infections.<sup>[1]</sup> Due to its metabolism by the renal enzyme dehydropeptidase-I, it is administered in a 1:1 combination with cilastatin, a dehydropeptidase inhibitor that significantly increases its urinary recovery and reduces potential nephrotoxicity.<sup>[2]</sup> Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of **imipenem** in various research models is fundamental for optimizing dosing strategies and predicting clinical efficacy.

## Mechanism of Action

**Imipenem** exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.<sup>[2]</sup> The primary targets of **imipenem** are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.<sup>[1][3]</sup> By binding to these proteins, particularly showing a high affinity for PBP-2, PBP-1a, and PBP-1b in species like *E.*

coli and *P. aeruginosa*, **imipenem** blocks the transpeptidation reaction.[1][4] This action prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and death.[1][5]



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